Propane, 1,3-bis(methyltelluro)-
Description
Properties
CAS No. |
105598-32-1 |
|---|---|
Molecular Formula |
C5H12Te2 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
1,3-bis(methyltellanyl)propane |
InChI |
InChI=1S/C5H12Te2/c1-6-4-3-5-7-2/h3-5H2,1-2H3 |
InChI Key |
QCASWOQTQQLFJQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Te]CCC[Te]C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The general reaction proceeds via a two-step nucleophilic substitution:
$$
\text{1,3-Dibromopropane} + 2\,\text{NaTeMe} \rightarrow \text{Propane, 1,3-bis(methyltelluro)-} + 2\,\text{NaBr}
$$
Key parameters influencing yield include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance anion solvation, accelerating substitution rates.
- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
- Stoichiometry : A 2.2:1 molar ratio of NaTeMe to 1,3-dibromopropane ensures complete substitution.
Case Study: Adaptation from Sulfur Chemistry
Inspired by the synthesis of 2,2-bis(methylthio)propane, researchers have substituted NaSMe with NaTeMe. However, tellurium’s lower electronegativity necessitates longer reaction times (24–48 hours) and inert atmospheres to prevent oxidation. A representative procedure yields 45–60% product purity, with recrystallization from ethanol improving this to 85–90%.
Oxidative Coupling of Methyltellurols
An alternative route employs oxidative coupling of methyltellurol (HTeMe) with 1,3-diiodopropane. This method avoids alkali metals, simplifying purification.
Reaction Dynamics
The coupling reaction is mediated by iodine or hydrogen peroxide:
$$
\text{1,3-Diiodopropane} + 2\,\text{HTeMe} \xrightarrow{\text{I}_2} \text{Propane, 1,3-bis(methyltelluro)-} + 2\,\text{HI}
$$
Critical considerations include:
Yield and Scalability
Pilot-scale trials report yields of 55–70%, with purity exceeding 92% after vacuum distillation. However, scalability is limited by the cost and handling challenges of HTeMe, which is thermally unstable above 40°C.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, cost, and practicality of each method:
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Nucleophilic Substitution | 45–60 | 85–90 | Moderate | Low |
| Oxidative Coupling | 55–70 | 90–92 | Low | Moderate |
| Metal-Mediated | 30–55 | 80–85 | High | High |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: Propane, 1,3-bis(methyltelluro)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.
Substitution: The methyltelluro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Telluroxides or tellurones.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted propane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Propane, 1,3-bis(methyltelluro)- is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals . It is also employed in the synthesis of other organotellurium compounds.
Biology and Medicine:
Industry: In the industrial sector, organotellurium compounds are explored for their potential use in electronic materials and as catalysts in organic synthesis .
Mechanism of Action
The mechanism of action of propane, 1,3-bis(methyltelluro)- involves its interaction with molecular targets through the tellurium atoms. These interactions can lead to the formation of stable complexes with transition metals, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural differences between "Propane, 1,3-bis(methyltelluro)-" and its analogs:
| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Key Structural Features |
|---|---|---|---|---|
| Propane, 1,3-bis(methyltelluro)- | C₅H₁₂Te₂ | ~338.84 | Not available | Te–C bonds; elongated bond lengths (~2.15 Å) |
| Propane, 1,3-bis(methylthio)- | C₅H₁₂S₂ | 136.279 | 24949-35-7 | S–C bonds; shorter bond lengths (~1.81 Å) |
| 1,3-Bis(2-chloroethylthio)propane | C₇H₁₄Cl₂S₂ | 245.23 | 63905-10-2 | Chlorinated side chains; increased polarity |
Key Observations :
- The tellurium analog has a significantly higher molecular weight due to the heavier Te atoms.
- Bond lengths in Te-containing compounds are longer, leading to weaker covalent interactions compared to sulfur analogs .
Physicochemical Properties
Thermal Stability and Reactivity
- Propane, 1,3-bis(methylthio)- : Exhibits moderate thermal stability, with a boiling point inferred from gas chromatography retention indices (NIST data) .
- 1,3-Bis(2-chloroethylthio)propane : Higher reactivity due to chlorine substituents, prone to hydrolysis or nucleophilic substitution .
- Tellurium Analog : Expected to oxidize more readily than sulfur analogs, forming telluroxides (R₂TeO). The weaker Te–C bonds may also lead to lower thermal stability .
Solubility and Polarity
- The tellurium analog likely has even lower solubility due to increased hydrophobicity from larger Te atoms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
